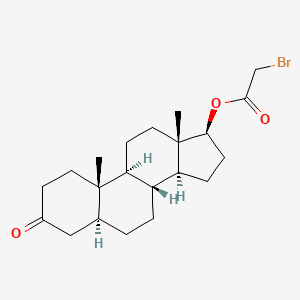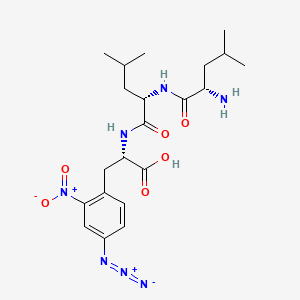
2-Methoxy-1-naphthaldehyde
Overview
Description
2-Methoxy-1-naphthaldehyde is a beige-brown crystalline powder . It has a molecular formula of C12H10O2 and a molecular weight of 186.21 . It is also known as a novel strigolactone-signaling inhibitor .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-1-naphthaldehyde can be represented by the SMILES stringCOc1ccc2ccccc2c1C=O . The InChI key for this compound is YIQGLTKAOHRZOL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Methoxy-1-naphthaldehyde is a solid at room temperature . It has a melting point of 80.0-87.0°C and a boiling point of 339.1±0.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 .Scientific Research Applications
Strigolactone-Signaling Inhibitor
2-Methoxy-1-naphthaldehyde (2-MN) has been identified as a novel strigolactone-signaling inhibitor . Strigolactones are a class of plant hormones with multiple functions, including the suppression of shoot branching outgrowth, the regulation of root development, and the control of secondary growth and leaf senescence . 2-MN inhibits D14–SLR1 and D14–D53 interactions and restores the growth of rice tillering buds suppressed by strigolactone .
Molecular Structure and Conformational Stability Research
The molecular structure, conformational stability, and geometry optimization of 2-Methoxy-1-naphthaldehyde have been investigated . This kind of research is crucial in understanding the physical and chemical properties of the compound, which can further guide its applications in various fields.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-1-naphthaldehyde (2-MN) is the strigolactone receptor protein D14 . This protein plays a crucial role in the strigolactone signaling pathway, which is involved in various plant growth and development processes .
Mode of Action
2-MN interacts with its target, the D14 protein, by inhibiting the interactions between D14 and two other proteins, SLR1 and D53 . This inhibition disrupts the normal functioning of the strigolactone signaling pathway .
Biochemical Pathways
The affected pathway is the strigolactone signaling pathway. Strigolactones are plant hormones that regulate various aspects of plant growth and development. By inhibiting the interactions between D14 and SLR1/D53, 2-MN disrupts this pathway, leading to changes in plant growth patterns .
Pharmacokinetics
Given its molecular weight of 18621 , it is likely to have good bioavailability.
Result of Action
The inhibition of D14–SLR1 and D14–D53 interactions by 2-MN leads to the restoration of the growth of rice tillering buds that were suppressed by strigolactone . This suggests that 2-MN can influence plant growth patterns.
Safety and Hazards
properties
IUPAC Name |
2-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGLTKAOHRZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202202 | |
| Record name | 2-Methoxy-1-naphthylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5392-12-1 | |
| Record name | 2-Methoxy-1-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-1-naphthylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5392-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5392-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-1-naphthylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-1-NAPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q7TX7TB9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methoxy-1-naphthaldehyde interact with its target and what are the downstream effects?
A1: 2-methoxy-1-naphthaldehyde (2-MN) acts as a strigolactone signaling inhibitor by disrupting the interaction between the strigolactone receptor protein D14 and its signaling partners SLR1 and D53 []. This inhibition has been shown to restore the growth of rice tillering buds suppressed by strigolactone [].
Q2: Can you describe the structural characteristics of 2-methoxy-1-naphthaldehyde, such as its molecular formula, weight, and spectroscopic data?
A2: While a comprehensive spectroscopic data analysis is not available in the provided research, the molecular formula of 2-methoxy-1-naphthaldehyde is C12H10O2. Its molecular weight is 186.21 g/mol. Structural information, including conformational preferences, has been investigated using long-range proton-proton coupling constants and molecular orbital calculations [].
Q3: Has 2-methoxy-1-naphthaldehyde been explored for its catalytic properties and potential applications in chemical reactions?
A3: The provided research does not delve into the catalytic properties of 2-methoxy-1-naphthaldehyde. Its primary application, as described in the research, is as a strigolactone signaling inhibitor and a building block in organic synthesis.
Q4: Have computational chemistry methods been employed to study 2-methoxy-1-naphthaldehyde?
A5: Yes, molecular orbital calculations at the CNDO/2 and INDO levels have been used to investigate the conformational preferences and stability of 2-methoxy-1-naphthaldehyde []. Additionally, density functional theory (DFT) calculations were employed to analyze the interactions of its derivatives with aluminum ions and azide anions in the context of chemosensor development [].
Q5: How does the structure of 2-methoxy-1-naphthaldehyde relate to its activity as a strigolactone signaling inhibitor?
A5: While the provided research identifies 2-MN as a strigolactone signaling inhibitor, it doesn't delve into detailed structure-activity relationship (SAR) studies. Further research is needed to elucidate the specific structural features responsible for its inhibitory activity and explore potential modifications for improved potency and selectivity.
Q6: Are there any studies on the use of 2-methoxy-1-naphthaldehyde in the synthesis of heterocyclic compounds with potential pharmacological interest?
A7: Yes, 2-methoxy-1-naphthaldehyde serves as a versatile building block in synthesizing diverse heterocyclic compounds []. These compounds may possess pharmacological interest, but specific details on their biological activities and potential applications require further investigation.
Q7: What analytical techniques have been used to characterize and study 2-methoxy-1-naphthaldehyde?
A7: Various analytical methods have been employed, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and study the interactions of 2-methoxy-1-naphthaldehyde derivatives [, ].
- Density Functional Theory (DFT) Calculations: Employed to analyze electronic structures and interactions of 2-methoxy-1-naphthaldehyde derivatives in chemosensing applications [].
- X-ray Crystallography: Used to determine the crystal structure of a compound derived from 2-methoxy-1-naphthaldehyde [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)
![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)



![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)

![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)

